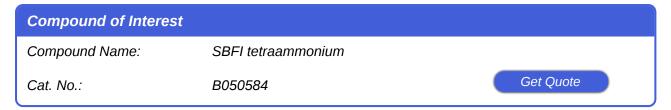




Application Notes and Protocols for SBFI Ratiometric Imaging

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For Researchers, Scientists, and Drug Development Professionals

Introduction to SBFI Ratiometric Imaging for Intracellular Sodium Measurement

Sodium-binding benzofuran isophthalate (SBFI) is a fluorescent indicator dye used for the quantitative measurement of intracellular sodium concentrations ([Na+]i). As a ratiometric dye, SBFI's fluorescence excitation spectrum shifts upon binding to Na+ ions.[1] Specifically, the fluorescence intensity at 340 nm excitation increases as [Na+]i rises, while the intensity at 380 nm excitation decreases.[1] The ratio of the fluorescence emission intensities at these two excitation wavelengths (F340/F380) is directly proportional to the intracellular sodium concentration.[1] This ratiometric approach offers significant advantages for quantitative microscopy, as it minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness.[2]

The acetoxymethyl (AM) ester form of SBFI (SBFI-AM) is a cell-permeant version of the dye that can be loaded into live cells. Once inside the cell, cellular esterases cleave the AM group, trapping the active SBFI dye in the cytoplasm.[3]

Accurate measurement of [Na⁺]i is crucial in various fields of biological research, including neuroscience, cardiovascular physiology, and cancer biology, as well as in drug development for screening compounds that modulate ion channel and transporter activity.



Recommended Microscope Filter Set for SBFI Ratiometric Imaging

A critical component for successful SBFI ratiometric imaging is the selection of an appropriate fluorescence filter set. The filter set must efficiently excite SBFI at both 340 nm and 380 nm and collect the emitted fluorescence centered around 505 nm.

Component	Wavelength/Description	Purpose
Excitation Filter 1	340/15 nm (Center Wavelength/Bandwidth)	Excites Na+-bound SBFI.
Excitation Filter 2	380/15 nm (Center Wavelength/Bandwidth)	Excites Na+-free SBFI.
Dichroic Mirror	415 nm Longpass (415DCLP)	Reflects the excitation light (340 nm and 380 nm) to the sample and transmits the emission light.
Emission Filter	510/40 nm (Center Wavelength/Bandwidth) or 510WB40	Collects the fluorescence emission from both Na+-bound and Na+-free SBFI, centered around 505 nm.[4]

Note: The specifications provided are typical and may be sourced from manufacturers like Omega Optical or Chroma Technology.[2][4][5][6]

Experimental Protocols SBFI-AM Stock Solution Preparation

- Prepare a 1-10 mM stock solution of SBFI-AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).
- For ease of use, this stock solution can be aliquoted into smaller volumes and stored at -20°C, protected from light and moisture.



Cell Loading with SBFI-AM

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

- Cell Preparation: Plate cells on coverslips or in imaging dishes and culture until they reach the desired confluence.
- · Loading Solution Preparation:
 - For a final loading concentration of 5-10 μM SBFI-AM, dilute the SBFI-AM stock solution in a serum-free physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
 - To aid in the solubilization of the AM ester in the aqueous loading buffer, it is recommended to add Pluronic F-127 (at a final concentration of 0.02-0.04%). First, mix the SBFI-AM stock with an equal volume of 20% Pluronic F-127 in DMSO before diluting in the buffer.

Cell Loading:

- Remove the culture medium from the cells and wash once with the physiological buffer.
- Add the SBFI-AM loading solution to the cells.
- Incubate for 60-120 minutes at room temperature (approximately 25°C). Loading at room temperature can help reduce dye compartmentalization within organelles.

De-esterification:

- After loading, wash the cells twice with the physiological buffer to remove extracellular dye.
- Incubate the cells in fresh buffer for at least 30 minutes to allow for the complete deesterification of the SBFI-AM by cellular esterases.
- Preventing Dye Leakage: To inhibit the extrusion of the active SBFI dye from the cells by organic anion transporters, the buffer used for de-esterification and imaging can be supplemented with 1-2.5 mM probenecid.[7]





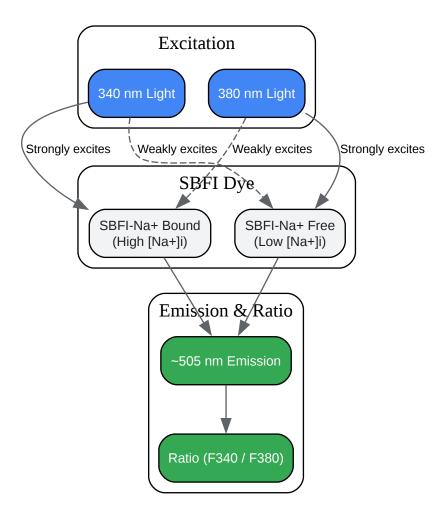
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Experimental workflow for SBFI ratiometric imaging.

Ratiometric Imaging

- Mount the coverslip with the loaded cells onto the stage of an inverted fluorescence microscope equipped with a suitable filter set and a light source capable of rapidly switching between 340 nm and 380 nm excitation.
- Acquire fluorescence images at the two excitation wavelengths (340 nm and 380 nm) while collecting the emission at ~505 nm.
- It is crucial to subtract the background fluorescence from each image before calculating the ratio. The background should be determined from a region of the coverslip that does not contain any cells.





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Principle of SBFI ratiometric imaging.

In Situ Calibration

To convert the 340/380 fluorescence ratio into an absolute intracellular sodium concentration, an in situ calibration is necessary.[8] This involves treating the cells with ionophores to equilibrate the intracellular and extracellular Na⁺ concentrations.[7]

- Calibration Solutions: Prepare a set of calibration buffers with known Na⁺ concentrations
 (e.g., 0, 10, 20, 50, and 100 mM). To maintain a constant ionic strength, substitute Na⁺ with
 K⁺ or another cation that does not interfere with the SBFI fluorescence.
- Ionophore Treatment: At the end of the experiment, expose the SBFI-loaded cells to a calibration buffer containing a mixture of ionophores, such as gramicidin (1-5 μ M) and



monensin (5-10 μM), to permeabilize the cell membrane to Na⁺ and K⁺.[9]

- Ratio Measurement: Sequentially perfuse the cells with the different calibration buffers and record the corresponding 340/380 fluorescence ratios (R).
- Determine Rmin and Rmax:
 - Rmin is the ratio in the Na+-free calibration buffer.
 - Rmax is the ratio in the high Na+ calibration buffer.
- Calculate [Na+]i: The intracellular sodium concentration can be calculated using the Grynkiewicz equation:[8]

$$[Na^+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F free 380 / F bound 380)$$

Where:

- Kd is the dissociation constant of SBFI for Na⁺. The in situ Kd for SBFI can be significantly different from its in vitro value and should be determined experimentally.[10]
- R is the experimentally measured 340/380 ratio.
- Rmin is the ratio at zero intracellular Na+.
- Rmax is the ratio at saturating intracellular Na+.
- F_free_380 / F_bound_380 is the ratio of fluorescence intensities at 380 nm for Na⁺-free and Na⁺-bound SBFI.

Data Presentation

The quantitative data from the in situ calibration should be summarized in a table to facilitate the determination of the calibration parameters.



[Na ⁺] (mM) in Calibration Buffer	Mean 340/380 Ratio (R)	Standard Deviation
0	Rmin value	SD for Rmin
10		
20		
50		
100	Rmax value	SD for Rmax

Conclusion

Ratiometric imaging with SBFI is a powerful technique for the quantitative analysis of intracellular sodium dynamics. By utilizing the recommended filter set and following the detailed protocols for cell loading, imaging, and in situ calibration, researchers can obtain reliable and reproducible measurements of [Na+]i, providing valuable insights into cellular physiology and pathophysiology.

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